N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. It features a 3-chlorophenyl group and a tetrahydroisoquinoline moiety, which are connected via an acetamide linkage. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Acetamide Group: The acetamide linkage can be introduced by reacting the tetrahydroisoquinoline derivative with an acyl chloride or anhydride in the presence of a base.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions could potentially reduce the acetamide group to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions and enzyme inhibition.
Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamide: Similar structure with an ethanamide linkage.
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propionamide: Similar structure with a propionamide linkage.
Uniqueness
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups, which can influence its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-13-5-3-6-14(10-13)20-17(21)11-16-15-7-2-1-4-12(15)8-9-19-16/h1-7,10,16,19H,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCWCMSJVIGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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